1-(4-Bromo-2-chlorophenyl)-3-(2-methoxy-5-nitrophenyl)thiourea
Overview
Description
1-(4-Bromo-2-chlorophenyl)-3-(2-methoxy-5-nitrophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-chlorophenyl)-3-(2-methoxy-5-nitrophenyl)thiourea typically involves the reaction of 4-bromo-2-chloroaniline with 2-methoxy-5-nitrobenzoyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-chlorophenyl)-3-(2-methoxy-5-nitrophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromo and chloro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromo-2-chlorophenyl)-3-(2-methoxy-5-nitrophenyl)thiourea may have several applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition or as a ligand in biochemical assays.
Medicine: Possible applications in drug discovery, particularly in the development of anti-cancer or anti-microbial agents.
Industry: Use in the synthesis of advanced materials or as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-chlorophenyl)-3-(2-methoxy-5-nitrophenyl)thiourea would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-2-chlorophenyl)-3-phenylthiourea
- 1-(4-Bromo-2-chlorophenyl)-3-(2-methoxyphenyl)thiourea
- 1-(4-Bromo-2-chlorophenyl)-3-(2-nitrophenyl)thiourea
Uniqueness
1-(4-Bromo-2-chlorophenyl)-3-(2-methoxy-5-nitrophenyl)thiourea is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can also affect the compound’s solubility, stability, and overall pharmacokinetic properties.
Properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-(2-methoxy-5-nitrophenyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClN3O3S/c1-22-13-5-3-9(19(20)21)7-12(13)18-14(23)17-11-4-2-8(15)6-10(11)16/h2-7H,1H3,(H2,17,18,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTWVDGNMFBFEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC2=C(C=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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